4-(1-benzyl-1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one
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Overview
Description
4-(1-benzyl-1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one is a heterocyclic compound that features both imidazole and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzyl-1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-benzyl-1H-imidazole-2-carbaldehyde with hydrazine derivatives, followed by cyclization to form the pyridazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-benzyl-1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the imidazole or pyridazine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the imidazole or pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-(1-benzyl-1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1-benzyl-1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, while the pyridazine ring may participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-1H-imidazol-2-yl)methanol: This compound shares the imidazole ring but lacks the pyridazine ring, making it less complex.
1H-benzo[d]imidazol-2-yl)phenyl)methanone: Similar in structure but with different substituents, affecting its reactivity and applications.
Uniqueness
4-(1-benzyl-1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one is unique due to the presence of both imidazole and pyridazine rings, which confer distinct chemical and biological properties. This dual-ring system allows for diverse interactions and reactivity, making it a versatile compound in various research fields.
Properties
IUPAC Name |
5-(1-benzylimidazol-2-yl)-3-methyl-1H-pyridazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-11-9-13(15(20)18-17-11)14-16-7-8-19(14)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRWIMUPBQPJCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(=C1)C2=NC=CN2CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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